molecular formula C19H19N3OS B2996112 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide CAS No. 2034467-50-8

2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide

Cat. No. B2996112
CAS RN: 2034467-50-8
M. Wt: 337.44
InChI Key: OIPNVZFEBAKSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic compound known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of thiophene derivatives, which are a part of this compound, has been highlighted in recent literature . The synthesis involves heterocyclization of various substrates . Another study mentions the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound involves a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . The compound also contains a pyrazine ring .


Chemical Reactions Analysis

The compound’s reactivity can be inferred from the HOMO–LUMO energy gap. The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

2-phenyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-16(14-6-4-3-5-7-14)19(23)22-12-17-18(21-10-9-20-17)15-8-11-24-13-15/h3-11,13,16H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPNVZFEBAKSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.